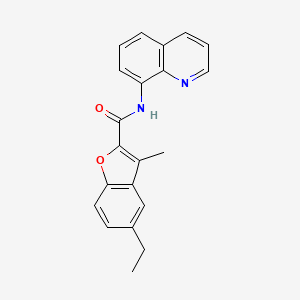
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is a compound that combines a tetrazole ring with a fluorobenzoate moiety. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid or its derivatives. Common synthetic routes include:
Esterification Reaction: This involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production: Large-scale production may utilize continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoate moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
科学的研究の応用
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, enhancing the compound’s ability to bind to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .
類似化合物との比較
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can be compared with other tetrazole-containing compounds such as:
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate: Similar structure but with a different position of the fluorine atom.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Contains a triazole ring instead of a benzoate moiety.
2-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole derivative with different substitution patterns.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and material science .
特性
分子式 |
C14H9FN4O2 |
|---|---|
分子量 |
284.24 g/mol |
IUPAC名 |
[4-(tetrazol-1-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C14H9FN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
InChIキー |
JAVJWHQTRHICIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11331334.png)
![N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide](/img/structure/B11331342.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331356.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331368.png)
![1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine](/img/structure/B11331369.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331376.png)

![5-(3-bromophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331389.png)
![(2E)-3-(2-methoxyphenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11331392.png)
![4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11331396.png)
![2-[(4-methoxyphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331403.png)

